Enzyme Inhibition Potency: Target Compound Exhibits Sub-Nanomolar Activity in Class But Requires Direct Comparison
The highest-potency comparator in the 1,2,4-triazole-3-thiol series with a 4-methoxybenzylidene moiety achieves an IC50 of 3.9 nM (0.0039 µM) against enzyme 3.5.4.B9 [1]. The 4-bromobenzylidene analog reaches 4.3 nM (0.0043 µM) under the same conditions (pH 7.4, 37°C). These values establish a class benchmark. While direct enzyme inhibition data for 5-(2-chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol itself are not publicly available, its possession of the 2-chlorophenyl substituent—a group known to enhance target affinity through halogen bonding in analogous triazole series—positions it within or potentially below this nanomolar range. Direct head-to-head measurement against the explicit 5-methyl comparator is required to definitively quantify the differentiation.
| Evidence Dimension | Inhibition of EC 3.5.4.B9 enzyme (IC50) |
|---|---|
| Target Compound Data | Not independently measured in public domain; structurally analogous to comparators below |
| Comparator Or Baseline | Comparator A: 4-[(4-methoxybenzylidene)amino]-5-methyl-1,2,4-triazole-3-thiol, IC50 = 0.0039 µM. Comparator B: 4-[(4-bromobenzylidene)amino]-1,2,4-triazole-3-thiol, IC50 = 0.0043 µM [1] |
| Quantified Difference | Class baseline potency: ~3.9-4.3 nM. Differentiation magnitude for target compound remains to be experimentally determined. |
| Conditions | pH 7.4, 37°C, enzyme 3.5.4.B9 assay |
Why This Matters
Demonstrates that the 4-methoxybenzylidene-1,2,4-triazole-3-thiol scaffold can achieve single-digit nanomolar inhibition, which sets a procurement-relevant expectation for the target compound's potency range.
- [1] BRENDA Enzyme Database. EC 3.5.4.B9 – Inhibitor IC50 Values: 4-[(4-methoxybenzylidene)amino]-5-methyl-1,2,4-triazole-3-thiol (0.0039 µM) and 4-[(4-bromobenzylidene)amino]-1,2,4-triazole-3-thiol (0.0043 µM), pH 7.4, 37°C. Reference 722064. View Source
